molecular formula C4H12Cl2N2O2 B612938 (S)-3,4-Diaminobutyric acid dihydrochloride CAS No. 141318-80-1

(S)-3,4-Diaminobutyric acid dihydrochloride

Cat. No.: B612938
CAS No.: 141318-80-1
M. Wt: 191.06
InChI Key: CYSOFTBXTQXELE-QTNFYWBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,4-Diaminobutyric acid dihydrochloride is a chiral diamino acid derivative It is a white crystalline powder that is highly soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-diaminobutyric acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with L-aspartic acid.

    Reduction: L-aspartic acid is reduced to L-3,4-diaminobutyric acid using a reducing agent such as lithium aluminum hydride.

    Hydrochloride Formation: The resulting L-3,4-diaminobutyric acid is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (S)-3,4-Diaminobutyric acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be further reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Oxo derivatives of (S)-3,4-diaminobutyric acid.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3,4-Diaminobutyric acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-3,4-diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may affect metabolic pathways involving amino acid synthesis and degradation.

Comparison with Similar Compounds

    ®-3,4-Diaminobutyric Acid Dihydrochloride: The enantiomer of (S)-3,4-diaminobutyric acid dihydrochloride.

    L-2,3-Diaminopropionic Acid Dihydrochloride: A structurally similar compound with one less carbon atom in the backbone.

Uniqueness:

    Chirality: The (S)-enantiomer has specific interactions with chiral biological molecules, making it unique in its biological activity.

    Chemical Properties: Its unique arrangement of amino groups allows for specific chemical reactions that are not possible with other similar compounds.

Properties

IUPAC Name

(3S)-3,4-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSOFTBXTQXELE-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CN)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672099
Record name (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141318-80-1
Record name (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.